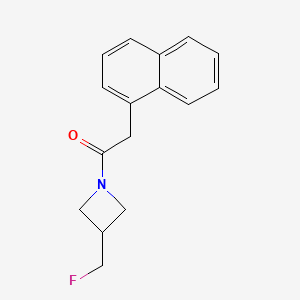

2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino groups and pyridine rings, which are key components of the compound . For instance, the synthesis of 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones involves enamination of 2-methyl-4-pyrones with DMF-DMA, which could be a relevant reaction for the synthesis of the target compound . Additionally, the preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane indicates the use of dimethylamino groups in synthesis reactions .

Molecular Structure Analysis

The molecular structure of compounds containing dim

Wissenschaftliche Forschungsanwendungen

1. Versatile Substrate for Cycloaddition and Michael-Type Reactions

The compound 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, which is structurally related to 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol, is noted for its ability to undergo formal [4+2] cycloaddition reactions with electron-deficient olefins. This reaction yields pyrido[2,3-d]pyrimidines and, through Michael addition, leads to pyrrolo[3,4-c]pyridines and theophylline derivatives (Walsh et al., 1988).

2. Use in Peptide Chemistry

In peptide chemistry, the 2-(diphenylphosphino)ethyl group, which includes a structure similar to the compound , serves as a carboxyl-protecting group. It is easily introduced by esterification and is stable under standard conditions for peptide synthesis. The deprotection occurs under mild conditions, showcasing its utility in complex organic syntheses (Chantreux et al., 1984).

3. Synthesis of Heterocyclic Systems

Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related to this compound, has been used in synthesizing various heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. The versatility of this compound in synthesizing diverse heterocyclic structures highlights the potential of related compounds in organic synthesis (Toplak et al., 1999).

4. Development of Fluorescent Probes

Polythiophene-based conjugated polymers with structures resembling this compound have been synthesized and used as fluorescent probes. These polymers exhibit high selectivity and sensitivity toward certain metal ions like Hg2+ and Cu2+ in aqueous solutions, demonstrating their potential in chemical sensing and environmental monitoring (Guo et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[2-(dimethylamino)pyridin-4-yl]methylamino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-17(2)14-9-11(7-8-15-14)10-16-12-5-3-4-6-13(12)18/h7-9,12-13,16,18H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCVGDRABNUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CNC2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)